molecular formula C6H14O6S2 B1668071 Busulfan CAS No. 55-98-1

Busulfan

Cat. No.: B1668071
CAS No.: 55-98-1
M. Wt: 246.3 g/mol
InChI Key: COVZYZSDYWQREU-UHFFFAOYSA-N
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Description

Busulfan (1,4-butanediol dimethanesulfonate) is a bifunctional alkylating agent primarily used in myeloablative conditioning regimens prior to hematopoietic stem cell transplantation (HSCT) . Its chemical structure (C₆H₁₄O₆S₂) enables DNA alkylation, leading to DNA cross-linking, inhibition of DNA replication, and apoptosis of rapidly dividing cells, particularly hematopoietic stem cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Busulfan is synthesized by reacting 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

HOCH2CH2CH2CH2OH+2CH3SO2ClCH3SO2OCH2CH2CH2CH2OSO2CH3+2HCl\text{HOCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + 2 \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{CH}_3\text{SO}_2\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OSO}_2\text{CH}_3 + 2 \text{HCl} HOCH2​CH2​CH2​CH2​OH+2CH3​SO2​Cl→CH3​SO2​OCH2​CH2​CH2​CH2​OSO2​CH3​+2HCl

Industrial Production Methods: In industrial settings, this compound is often prepared by dissolving it in an organic solvent to obtain a solution with a concentration of 1-20 mg/mL. This solution is then mixed with an aqueous solution of SBE-β-cyclodextrin under nitrogen atmosphere, followed by filtration and freeze-drying .

Chemical Reactions Analysis

Types of Reactions: Busulfan undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Alkylation: Typically occurs under physiological conditions within the body.

    Hydrolysis: Occurs in aqueous environments, facilitated by the presence of water.

Major Products:

    Alkylation: Leads to DNA cross-links and subsequent cell death.

    Hydrolysis: Produces methanesulfonate ions and carbonium ions.

Scientific Research Applications

Conditioning Regimens

Busulfan has become a standard component of conditioning regimens prior to HSCT. It is often used as an alternative to total body irradiation due to its favorable safety profile and efficacy in achieving adequate myeloablation. The introduction of intravenous formulations has improved bioavailability and allowed for more precise dosing, which is critical for maximizing therapeutic effects while minimizing toxicity .

Table 1: Comparison of Conditioning Regimens Using this compound

Regimen TypeDescriptionTypical Dosing Schedule
Oral this compoundTraditional route with variable absorptionMultiple doses daily
Intravenous this compoundImproved bioavailability and controlContinuous infusion or divided doses

Efficacy and Safety

Studies indicate that this compound-based conditioning regimens are effective for various malignancies, including acute myeloid leukemia and lymphoid malignancies. A study involving pediatric patients showed that optimal this compound exposure correlates with improved event-free survival rates . Specifically, patients with targeted area under the curve (AUC) levels between 950-1,600 µM × min demonstrated significantly better outcomes compared to those with lower or higher exposure levels .

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is complex and varies significantly among patients due to factors such as age, body composition, and genetic polymorphisms affecting drug metabolism. Population pharmacokinetic models have been developed to optimize dosing strategies based on individual patient characteristics.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Clearance (CL)7.71 L/h
Volume of Distribution (V)42.4 L
Target AUC Range55-66 mg × h/L

These models suggest that achieving a cumulative this compound AUC of around 59.5 mg × h/L can significantly enhance overall survival rates . Moreover, variability in pharmacokinetics can lead to adverse effects; higher AUCs have been linked to increased rates of infections post-transplant .

Clinical Outcomes Associated with this compound Exposure

Research has consistently shown that this compound exposure directly influences clinical outcomes post-HSCT. A recent study highlighted that patients with cumulative exposures below the optimal threshold experienced worse overall survival rates compared to those who met or exceeded this threshold .

Case Studies:

  • A cohort study involving 176 patients demonstrated a stark contrast in five-year survival rates based on this compound exposure levels: 67% for those above the optimal threshold versus 40% for those below .
  • Another analysis reported significant correlations between this compound AUC and event-free survival in pediatric populations undergoing HSCT .

Mechanism of Action

Busulfan exerts its effects through alkylation of DNA. It forms carbonium ions that react with the N-7 position of guanosine, leading to DNA cross-linking. This cross-linking inhibits DNA replication and RNA transcription, ultimately causing cell death. This compound is particularly effective against myeloid cells and hematopoietic stem cells .

Comparison with Similar Compounds

Key Pharmacokinetic and Pharmacodynamic Features:

  • Metabolism : Busulfan undergoes glutathione S-transferase (GST)-catalyzed conjugation with glutathione (GSH), forming a tetrahydrothiophenium ion (THT⁺). This pathway exhibits age-dependent variability, with children <4 years showing 1.5-fold higher THT⁺ formation and clearance compared to adults .
  • Therapeutic Drug Monitoring (TDM): Due to its narrow therapeutic index, this compound requires TDM to optimize efficacy (target AUC: ~18,750 μg·h/L/day) and minimize toxicity (e.g., hepatic veno-occlusive disease/sinusoidal obstruction syndrome [SOS]) .
  • Formulations: Intravenous formulations (e.g., Busulfex®) and generics (e.g., Bucelon®) show pharmacokinetic variability, necessitating careful clinical evaluation .

Treosulfan

Structure/Class : Alkyl sulfonate prodrug.
Mechanism : Converts to DNA-alkylating epoxides in vivo.
Efficacy :

  • Non-inferior to this compound in HSCT outcomes (non-relapse mortality [NRM]: 10–12% vs. 10–14% for this compound) .
  • Comparable engraftment rates and relapse prevention in pediatric nonmalignant diseases . Toxicity:
  • Lower incidence of hepatic SOS (2.0% vs. 10.0% for this compound) .
  • Similar rates of mucositis, fever, and vomiting .
    Key Studies :
  • A 2024 single-center trial in adults demonstrated equivalent NRM and reduced SOS with treosulfan .
  • A 2023 pediatric trial highlighted treosulfan’s safety advantage in SOS prevention .

Hepsulfam (NSC 329680)

Structure/Class : 1,7-Heptanediol disulfamate.
Mechanism : Induces DNA interstrand and DNA-protein cross-links.
Efficacy :

  • 7-fold greater cytotoxicity than this compound in L1210 leukemia cells (IC₅₀: 0.85 μM vs. 6.0 μM) .
  • Active against this compound-resistant in vivo models (e.g., murine L1210 leukemia) .
    Toxicity :
  • Higher DNA interstrand cross-link formation at equimolar doses vs. This compound .
    Key Studies :
  • Preclinical studies suggest hepsulfam’s superior antitumor activity, leading to Phase I trials .

Bupropion

Structure/Class: Aminoketone antidepressant. Mechanism: Transcriptomic similarity to this compound in PC3 prostate cancer cells (Pearson correlation: 0.85). Efficacy:

  • Limitations:
  • No direct evidence of anticancer efficacy in clinical settings .

Generic this compound Formulations

Examples : Busilvex®, Bucelon®, Buslera®.
Efficacy :

  • Bioequivalence challenges: Generic formulations exhibit variable pharmacokinetics (e.g., clearance, AUC) compared to Busulfex® .
    Clinical Impact :
  • Dose adjustments may be required to match reference product exposure .

Data Tables

Table 1. Comparative Efficacy and Toxicity of this compound Analogues

Compound Mechanism Efficacy (vs. This compound) Toxicity (vs. This compound) Key Studies
Treosulfan DNA alkylation (prodrug) Non-inferior HSCT outcomes ↓ Hepatic SOS
Hepsulfam DNA cross-linking ↑ Potency in L1210 cells Similar DNA-protein cross-links
Bupropion Transcriptomic mimicry Theoretical anticancer activity Not reported
Generic this compound DNA alkylation PK variability Formulation-dependent

Table 2. Pharmacometabolomic Predictors of this compound Clearance

Endogenous Metabolite/Pathway Association with Clearance Clinical Implication Key Studies
Glycine/Serine pathway R² = 0.40–0.53 Predictive of low clearance
Lysine degradation P < 0.01 Novel biomarker for dose personalization
Serum ferritin r = −0.205 (P = 0.019) Liver dysfunction reduces clearance

Research Findings and Clinical Implications

  • Treosulfan offers a safer alternative to this compound in HSCT, particularly for pediatric patients .
  • Hepsulfam ’s superior DNA cross-linking activity warrants further clinical investigation .
  • Pharmacometabolomics enables pre-dose prediction of this compound clearance, reducing toxicity risks .
  • Generic formulations require rigorous TDM to ensure therapeutic equivalence .

Biological Activity

Busulfan, a bifunctional alkylating agent, is primarily used in the treatment of various hematological malignancies and as part of conditioning regimens for hematopoietic stem cell transplantation (HSCT). Its mechanism of action involves the formation of carbonium ions that lead to DNA alkylation, causing DNA strand breaks and cross-linking, which ultimately disrupts DNA replication and transcription. This results in its cytotoxic effects, which are not limited to specific phases of the cell cycle .

This compound exerts its biological activity through:

  • DNA Alkylation : It forms covalent bonds with DNA, leading to cross-linking and strand breaks.
  • Cell Cycle Phase-Nonspecificity : Its effects are observed across different phases of the cell cycle, making it effective against both dividing and non-dividing cells .

Efficacy in Cancer Treatment

This compound has demonstrated significant anti-tumor activity in various studies, particularly in pediatric cancers such as neuroblastoma and medulloblastoma. In a study involving athymic mice with advanced-stage neuroblastoma xenografts, this compound showed:

  • Tumor Growth Delay : A delay ranging from 12 to 34 days at a maximum tolerated dose (50 mg/kg).
  • Complete and Partial Tumor Regression : Notable responses were seen in specific cases, although it was inactive against certain tumor types like peripheral primitive neuroectodermal tumors (PNET) .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy. Studies have shown that:

  • Bioavailability : The highest bioavailability was achieved when administered in DMSO via intraperitoneal injection.
  • Systemic Exposure : The plasma drug concentrations observed in therapeutic settings align closely with those achieved in animal models .

Case Study Summary

A cohort study compared long-term outcomes for patients receiving this compound-based regimens versus other conditioning therapies. Key findings included:

  • Survival Rates : Patients treated with this compound demonstrated favorable long-term survival rates when combined with other agents like cyclophosphamide.
  • Toxicity Profiles : Despite its efficacy, this compound is associated with significant toxicities that necessitate careful monitoring and management during treatment .

Comparative Studies on Analogues

Research comparing different this compound analogues has provided insights into their biological activities:

CompoundEfficacyToxicityNotes
This compoundHighModerateStandard treatment for HSCT
PL63HigherLowerPromising for selective targeting in BMT
Dimethylthis compoundModerateHighLess effective than standard this compound

These studies indicate that while this compound remains a cornerstone in cancer treatment, ongoing research into its analogues may yield less toxic alternatives with improved efficacy .

Q & A

Basic Research Questions

Q. What experimental protocols ensure accurate measurement of busulfan stability in preclinical studies?

  • Methodology : this compound stability should be assessed under controlled storage conditions (e.g., 2–8°C, 13–15°C, room temperature) using validated analytical methods such as HPLC with derivatization (e.g., 2,3,5,6-tetrafluorothiophenol) . Physical stability (e.g., particulate matter, color changes) must be visually inspected at regular intervals, and chemical stability is defined as ≥90% retention of initial concentration . For long-term studies, plasma samples stored at −80°C retain stability for up to 2 years .

Q. How can interindividual variability in this compound pharmacokinetics (PK) be minimized during study design?

  • Methodology : Use population pharmacokinetic (PopPK) modeling to account for covariates like age, weight, and genetic polymorphisms. Target a narrow therapeutic range (e.g., steady-state concentration [Css] of 800–900 ng/mL or daily AUC of 19.2–21.6 mg×h/L) . Intravenous administration is preferred over oral to reduce bioavailability variability . Validate dose adjustments using Bayesian forecasting tools and frequent therapeutic drug monitoring (TDM) .

Q. What are the best practices for handling this compound samples in multi-center trials?

  • Methodology : Centrifuge blood samples within 3–6 hours of collection and store plasma at −80°C to prevent degradation. Use polypropylene (PP) or polyvinyl chloride (PVC) containers for storage, as these materials show minimal interaction with this compound . Implement standardized protocols for sample transport and anonymize data in compliance with privacy policies .

Advanced Research Questions

Q. How can transcriptomic and metabolomic data resolve contradictions in this compound’s mechanism of action?

  • Methodology : Integrate multi-omics approaches, such as RNA sequencing of this compound-exposed lymphoblastoid cell lines (LCLs) and metabolomic profiling (e.g., glutathione, glycine/serine pathways) . Use differential gene expression analysis (e.g., DESeq2) to identify pathways linked to mitochondrial dysfunction and oxidative stress. Combine findings with SNP-level association studies (e.g., whole-exome sequencing) to prioritize genes influencing this compound clearance .

Q. What statistical strategies address variability in this compound exposure-outcome correlations?

  • Methodology : Apply mixed-effects models to account for hierarchical data (e.g., repeated measures per patient). Define a ±10% margin for PK parameter accuracy relative to reference values . Use R or Python for bootstrapping to assess confidence intervals in small-sample studies. Sensitivity analyses should test robustness against outliers .

Q. How do genetic polymorphisms influence this compound dosing precision in pediatric vs. adult cohorts?

  • Methodology : Conduct genome-wide association studies (GWAS) focusing on variants in GSTM1, GSTT1, and ABC transporters. Stratify pharmacokinetic data by age and genotype, adjusting for ontogenic changes in drug metabolism. Validate findings using in vitro liver microsomal assays or CRISPR-edited cell models .

Q. What in vitro models best replicate this compound-induced sinusoidal obstruction syndrome (SOS) for mechanistic studies?

  • Methodology : Primary human hepatocyte co-cultures with endothelial cells exposed to 100 μM this compound for 24–48 hours. Measure biomarkers like hyaluronic acid and plasminogen activator inhibitor-1 (PAI-1). Validate models against clinical data using receiver operating characteristic (ROC) curves .

Q. Data Contradiction & Reproducibility

Q. How should researchers reconcile conflicting reports on this compound’s stability in different storage conditions?

  • Methodology : Replicate stability tests using identical matrices (e.g., 0.9% sodium chloride) and container materials. Report deviations in temperature/humidity controls and validate assays via inter-laboratory comparisons. Discrepancies in plasma vs. whole-blood stability (≤5% variation at 4°C for 24 hours) should be clarified through kinetic studies .

Q. Why do some studies fail to correlate this compound AUC with clinical outcomes like graft-versus-host disease (GVHD)?

  • Methodology : Retrospectively analyze confounding factors (e.g., concurrent medications, hepatic function). Use machine learning (e.g., random forests) to identify non-linear interactions between PK parameters and outcomes. Ensure AUC calculations align with harmonized units (mg×h/L vs. ng/mL×h) .

Q. Ethical & Reporting Standards

Q. What are the minimum reporting requirements for this compound studies to ensure reproducibility?

  • Methodology : Follow CONSORT or STROBE guidelines. Disclose storage conditions, derivatization methods, and TDM protocols. In manuscripts, place detailed experimental procedures in supplementary materials, citing them in the main text . For genetic studies, provide MAF (minor allele frequency) and linkage disequilibrium metrics .

Properties

IUPAC Name

4-methylsulfonyloxybutyl methanesulfonate
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InChI

InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3
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InChI Key

COVZYZSDYWQREU-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)OCCCCOS(=O)(=O)C
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Molecular Formula

C6H14O6S2
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DSSTOX Substance ID

DTXSID3020910
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Molecular Weight

246.3 g/mol
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Physical Description

Myleran appears as white crystals or powder. (NTP, 1992), Solid
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Solubility

Decomposes (NTP, 1992), Solubility in acetone at 25 °C: 2.4 g/100mL; in alcohol: 0.1g/100 mL. Practically insoluble in water but will dissolve slowly as hydrolysis takes place., 5.16e+00 g/L
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Color/Form

White needles, Crystals

CAS No.

55-98-1
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Melting Point

237 to 244 °F (NTP, 1992), 106-107, 114-118 °C, 287 °C
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Synthesis routes and methods

Procedure details

Into a four-necked flask, fitted with a mechanical stirrer, condenser, thermometer and a Nitrogen inlet was added 665.53 g (1.40 moles) of PPG-4-N-Methyl-N,N-Diethanolamine Adipate oligomer, from Example 2, and 240.43 g (2.67 moles) of 1,3-Butanediol. With the reaction mixture at 30-35° C., 131.89 g (1.37 moles) of Methanesulfonic Acid (MSA) was slowly added to neutralize the amine. The reaction was monitored by measuring the Acid Value and Base Value of the reaction mixture over time. When Methanesulfonic salt of PPG-4-N-Methyl-N,N-Diethanolamine Adipate oligomer was formed, 120.51 g (1.30 moles) of Epichlorohydrin was charged. The reaction temperature was increased to 85-90° C. and kept under Nitrogen blanket while it stirred for the next 6 hours. Reaction was monitored by the drop in Acid Value. When the acid value stabilized, 541.63 g (1.6105 moles) of Cinnamidopropyldimethylamine was charged (Cinnamidopropyldimethylamine was prepared as disclosed in example 1 in U.S. Pat. No. 5,633,403). The reaction mixture was stirred for 6 hours at 85-90° C. and was monitored by a drop in Base Value. When the base value drop stabilized, the product was diluted with water to 64-68% actives to improve fluidity. The resulting product, [Poly(N-Hydroxypolyoxypropylethyl) N-Adipyl-Poly-Oxypropyl)-N-Methyl-N-(2,Hydroxy-3-Cinnamidopropyl Dimethyl Ammonium Chloride) Methane Sulfonate] was obtained as a viscous yellow liquid.
[Compound]
Name
PPG-4-N-Methyl-N,N-Diethanolamine Adipate
Quantity
665.53 g
Type
reactant
Reaction Step One
Quantity
240.43 g
Type
reactant
Reaction Step Two
Quantity
131.89 g
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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